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molecular formula C13H8Cl2N2O B8711922 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)- CAS No. 19950-87-9

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)-

Cat. No. B8711922
M. Wt: 279.12 g/mol
InChI Key: RZKDANBEMUEGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04275215

Procedure details

A solution of sodium hydroxide (4 grams (g)) in water (15 milliliters (ml)) was added to a solution of 4,4'-dichlorocarbanilide (14.1 g, 0.05 mole) in methanol (300 ml). Sodium hypochlorite solution (100 ml, 1 N in 0.1 molar sodium hydroxide) was then added dropwise over 30 minutes to the vigorously stirred reaction mixture, maintaining the temperature below 35° C. by means of an ice bath. Stirring was continued at room temperature for 5 hours after which the small amount of solid present was removed by filtration. The filtrate was evaporated to a volume of about 50 ml, diluted with water (500 ml), and subsequently acidified to a pH of 3 with hydrochloric acid. The product was then filtered, washed with water, dried at 80° C. and identified as 6-chloro-1-(4-chlorophenyl)-2-benzimidazolinone by infrared spectra. The product recovery was 66 percent of theoretical and the product melted at 239° C. (recrystallized from toluene).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[C:8]([NH:9][C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[O:11])=[CH:7][CH:6]=[C:5]([Cl:20])[CH:4]=1.Cl[O-].[Na+]>O.CO>[Cl:20][C:5]1[CH:4]=[CH:3][C:8]2[NH:9][C:10](=[O:11])[N:12]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)[C:7]=2[CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.1 g
Type
reactant
Smiles
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 35° C. by means of an ice bath
CUSTOM
Type
CUSTOM
Details
after which the small amount of solid present was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a volume of about 50 ml
ADDITION
Type
ADDITION
Details
diluted with water (500 ml)
FILTRATION
Type
FILTRATION
Details
The product was then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC=1C=CC2=C(N(C(N2)=O)C2=CC=C(C=C2)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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